tert-Butylphosphonic dichloride

Catalog No.
S1896675
CAS No.
4707-95-3
M.F
C4H9Cl2OP
M. Wt
174.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylphosphonic dichloride

CAS Number

4707-95-3

Product Name

tert-Butylphosphonic dichloride

IUPAC Name

2-dichlorophosphoryl-2-methylpropane

Molecular Formula

C4H9Cl2OP

Molecular Weight

174.99 g/mol

InChI

InChI=1S/C4H9Cl2OP/c1-4(2,3)8(5,6)7/h1-3H3

InChI Key

OQUGNSMOWJIYMO-UHFFFAOYSA-N

SMILES

CC(C)(C)P(=O)(Cl)Cl

Canonical SMILES

CC(C)(C)P(=O)(Cl)Cl
  • Precursor for Organophosphorus Compounds

    TBPD possesses a P-Cl bond, making it a potential precursor for the synthesis of various organophosphorus compounds. These compounds have diverse applications in scientific research, including:

    • Flame Retardants: Organophosphorus compounds can act as flame retardants, hindering the spread of fire. Research explores their use in developing new fire safety materials ().
    • Agrochemicals: Certain organophosphorus compounds function as insecticides and acaricides. Research investigates their effectiveness and environmental impact in pest control ().
    • Lewis Acid Scavengers: Specific organophosphorus compounds can capture Lewis acids, which are electron-deficient molecules. Research explores their use in purification processes and organic synthesis ().
  • Modification of Surfaces

    The reactive Cl groups in TBPD could enable the modification of various surfaces. Research could explore its use in:

    • Functionalization of Materials: Attaching functional groups to surfaces can alter their properties, such as wettability or adhesion. Research might investigate TBPD for modifying surfaces for specific applications ().
    • Immobilization of Biomolecules: TBPD could be used to immobilize biomolecules like enzymes or antibodies onto surfaces, creating biosensors or catalysts ().

Tert-Butylphosphonic dichloride is an organophosphorus compound with the molecular formula C₄H₉Cl₂OP. It appears as a white to tan solid and has a molecular weight of approximately 174.99 g/mol. This compound is notable for its two chlorine atoms attached to a phosphorus atom, which contributes to its reactivity in various chemical processes. It is commonly used in the synthesis of other organophosphorus compounds and serves as a reagent in organic chemistry.

tBPDCl does not have a direct biological mechanism of action. Its significance lies in its use as a precursor for the synthesis of various organophosphorus compounds, each with its own specific mechanism depending on the application.

  • Highly corrosive: Causes severe skin burns and eye damage [, ].
  • Toxic: May be harmful if swallowed or inhaled [].
  • Moisture sensitive: Reacts with moisture to release HCl fumes [, ].
  • Handling precautions: Requires proper personal protective equipment (PPE) like gloves, goggles, and respiratory protection when handling [, ].
, including:

  • Hydrolysis: When reacted with water, it forms butylphosphonic acid, demonstrating its ability to release chlorine and convert into a more stable acid form .
  • Amidation: At elevated temperatures, tert-butylphosphonic dichloride reacts with tert-butylamine to yield the corresponding diamide, butylphosphonic diamide .
  • Kinnear Reaction: This compound can also be synthesized through reactions involving tert-butyl chloride and phosphorus trichloride, showcasing its versatility in synthetic pathways .

Tert-Butylphosphonic dichloride can be synthesized through several methods:

  • Direct Chlorination: The reaction of phosphorus trichloride with tert-butyl chloride yields tert-butylphosphonic dichloride with moderate yields (75% to 81% depending on conditions) .
  • Elimination-Addition Mechanism: This method involves the reaction of tert-butylamine at high temperatures, leading to the formation of phosphonous derivatives .
  • Alternative Routes: Other methods may involve variations in solvents or reactants that can influence yield and selectivity.

Tert-Butylphosphonic dichloride has several applications:

  • Synthesis of Organophosphorus Compounds: It serves as a precursor for various phosphonic acids and amides.
  • Reagent in Organic Synthesis: The compound is utilized in reactions requiring phosphorus functionalities.
  • Potential Agricultural Uses: Some derivatives may have applications in agrochemicals due to their biological activity.

Interaction studies involving tert-butylphosphonic dichloride primarily focus on its reactivity with nucleophiles like amines and alcohols. These interactions can lead to the formation of more complex organophosphorus compounds, which are often evaluated for their biological properties or utility in synthetic chemistry.

Several compounds share structural similarities with tert-butylphosphonic dichloride, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
Butylphosphonic acidC₄H₉O₃PDerived from hydrolysis of tert-butylphosphonic dichloride; less reactive.
DimethylphosphonateC₃H₉O₄PUsed as a pesticide; exhibits different biological activity.
Triphenyl phosphineC₁₈H₁₅PNon-toxic; used as a ligand in coordination chemistry.

Tert-butylphosphonic dichloride is unique due to its dichloride functional group, which enhances its reactivity compared to other similar compounds. Its ability to easily hydrolyze into butylphosphonic acid sets it apart from more stable organophosphorus compounds.

The development of tert-butylphosphonic dichloride emerged from broader research efforts in organophosphorus chemistry during the mid-20th century. The fundamental synthetic methodology for preparing alkane phosphonyl dichlorides was established through pioneering work that demonstrated the reaction of phosphorus trichloride with alkyl chlorides in the presence of aluminum chloride. This approach represented a significant advancement in the field, as it provided a direct route to phosphonyl dichlorides without the need for complex multi-step procedures. The specific synthesis of tert-butylphosphonic dichloride follows this general methodology, where tert-butyl chloride serves as the alkylating agent in the presence of phosphorus trichloride and aluminum chloride catalyst.

The reaction mechanism involves the formation of an intermediate alkyl-aluminum chloride complex, which subsequently reacts with phosphorus trichloride to generate the desired phosphonyl dichloride product. Temperature control during this process proves critical, as the reaction must be maintained near the optimal reaction temperature to ensure complete conversion while preventing decomposition of the sensitive phosphorus-chlorine bonds. The development of this synthetic route marked a crucial milestone in organophosphorus chemistry, enabling researchers to access a wide range of phosphonyl dichloride compounds with varying alkyl substituents, including the sterically hindered tert-butyl derivative.

Position in Organophosphorus Chemistry

tert-Butylphosphonic dichloride occupies a distinctive position within the broader classification of organophosphorus compounds, specifically belonging to the phosphorus(V) oxidation state category. Organophosphorus chemistry encompasses compounds where phosphorus can adopt various oxidation states, with phosphorus(V) and phosphorus(III) representing the predominant classes. Within the phosphorus(V) category, phosphonyl dichlorides constitute an important subclass characterized by the presence of a direct phosphorus-carbon bond and two chlorine atoms attached to the phosphorus center. This structural arrangement distinguishes them from phosphate esters, which lack the direct phosphorus-carbon bond, and from other organophosphorus derivatives such as phosphites or phosphines.

The compound's classification within organophosphorus chemistry reflects its dual nature as both an organometallic derivative and a reactive synthetic intermediate. Unlike phosphate esters that are synthesized through alcoholysis of phosphorus oxychloride, phosphonyl dichlorides like tert-butylphosphonic dichloride are prepared through direct carbon-phosphorus bond formation. This distinction is particularly important because it affects both the compound's reactivity profile and its potential applications in synthetic transformations. The presence of the tert-butyl group introduces significant steric hindrance, which modifies the typical reactivity patterns observed in simpler alkyl phosphonyl dichlorides, making it a unique member within this chemical family.

Nomenclature and Chemical Identity

The systematic nomenclature of tert-butylphosphonic dichloride follows established International Union of Pure and Applied Chemistry conventions for organophosphorus compounds. The compound is officially designated as phosphonic dichloride, P-(1,1-dimethylethyl)-, reflecting the attachment of the tert-butyl group (1,1-dimethylethyl) to the phosphorus atom. Alternative names include tert-butyldichlorophosphine oxide and tert-butylphosphonyl dichloride, which emphasize different aspects of the molecular structure. The Chemical Abstracts Service registry number 4707-95-3 provides a unique identifier for this specific compound, distinguishing it from related organophosphorus derivatives.

The molecular structure can be represented by the linear formula (CH₃)₃CP(O)Cl₂, which clearly illustrates the connectivity between the tert-butyl carbon framework and the phosphoryl dichloride moiety. The compound's structural representation in simplified molecular-input line-entry system format appears as CC(C)(C)P(=O)(Cl)Cl, providing a standardized method for computational chemical databases. The International Chemical Identifier for the compound is InChI=1S/C4H9Cl2OP/c1-4(2,3)8(5,6)7/h1-3H3, which encodes the complete structural information in a format suitable for chemical informatics applications. These various nomenclature systems ensure consistent identification across different chemical databases and research publications.

Structure-Function Relationship Overview

The molecular architecture of tert-butylphosphonic dichloride directly influences its chemical properties and reactivity patterns through several key structural features. The central phosphorus atom adopts a tetrahedral geometry characteristic of phosphorus(V) compounds, with the phosphoryl oxygen, two chlorine atoms, and the tert-butyl carbon forming the tetrahedral arrangement. The phosphorus-oxygen double bond exhibits significant ionic character, creating a polarized system that affects the reactivity of the adjacent phosphorus-chlorine bonds. This electronic arrangement makes the chlorine atoms susceptible to nucleophilic substitution reactions, which forms the basis for many synthetic applications of this compound.

The tert-butyl substituent introduces substantial steric bulk around the phosphorus center, creating a cone of protection that influences the approach of reagents to the reactive phosphorus-chlorine bonds. This steric environment affects both the kinetics and thermodynamics of reactions involving the compound, often leading to enhanced selectivity in chemical transformations compared to less hindered phosphonyl dichlorides. The methyl groups of the tert-butyl moiety adopt conformations that minimize steric interactions while maximizing the shielding effect around the phosphorus center.

Table 1: Key Structural and Physical Properties of tert-Butylphosphonic Dichloride

PropertyValueReference
Molecular FormulaC₄H₉Cl₂OP
Molecular Weight174.99 g/mol
Melting Point121-123°C
Boiling Point110°C/25mmHg
Physical State (20°C)Solid
AppearanceWhite to Light yellow powder
Chemical Abstracts Service Number4707-95-3
Reaxys Registry Number1748881

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Tert-Butylphosphonic dichloride

Dates

Modify: 2023-08-16

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